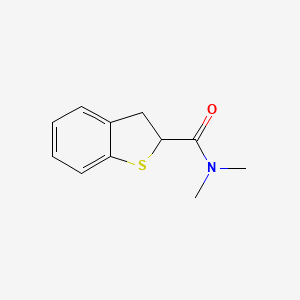
(2-Methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone, also known as MMMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MMMP is a white to off-white powder that is soluble in organic solvents and water.
Wirkmechanismus
The mechanism of action of (2-Methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone in its various applications is not fully understood. However, it is believed that (2-Methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone exerts its antitumor activity by inhibiting the growth and proliferation of cancer cells through the induction of apoptosis. (2-Methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone's antibacterial and antifungal properties are believed to be due to its ability to disrupt the cell membrane of the microorganisms. In catalysis, (2-Methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone acts as a ligand that coordinates with the metal center, thereby facilitating the catalytic reaction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-Methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone have not been extensively studied. However, it has been shown to exhibit low toxicity in vitro, making it a potential candidate for further studies in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (2-Methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone in lab experiments is its ease of synthesis and purification. (2-Methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone is also stable under various conditions, making it a suitable candidate for various applications. However, one of the limitations of using (2-Methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone is its limited solubility in water, which may affect its biological activity in some applications.
Zukünftige Richtungen
There are several future directions for the study of (2-Methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone. One of the potential applications of (2-Methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone is in the development of new antibiotics to combat antibiotic-resistant bacteria. (2-Methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone can also be further studied for its potential applications in photodynamic therapy, where it can be used as a photosensitizer to selectively destroy cancer cells. In materials science, (2-Methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone can be further studied for its potential applications in the synthesis of MOFs with improved gas storage and separation properties. In catalysis, (2-Methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone can be further studied for its potential applications in the synthesis of new metal complexes with improved catalytic activity.
Synthesemethoden
(2-Methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone can be synthesized using a multi-step process that involves the reaction of 2-methyl-5-methylsulfanylphenylboronic acid with 2-methylmorpholine-4-carboxaldehyde in the presence of a palladium catalyst. The product is then purified using chromatography techniques to obtain (2-Methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone in its pure form.
Wissenschaftliche Forschungsanwendungen
(2-Methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone has been studied extensively for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, (2-Methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone has been found to exhibit potent antitumor activity against various cancer cell lines. It has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In materials science, (2-Methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) that have potential applications in gas storage and separation. In catalysis, (2-Methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone has been used as a ligand for the synthesis of various metal complexes that exhibit catalytic activity in various reactions.
Eigenschaften
IUPAC Name |
(2-methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c1-10-4-5-12(18-3)8-13(10)14(16)15-6-7-17-11(2)9-15/h4-5,8,11H,6-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBZATYWYVAACI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C2=C(C=CC(=C2)SC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


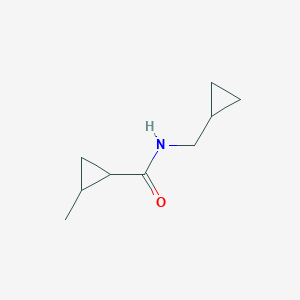
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7493210.png)
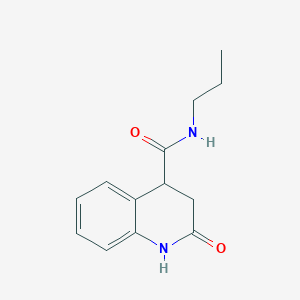
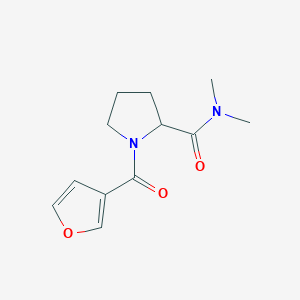
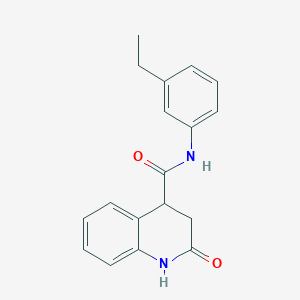
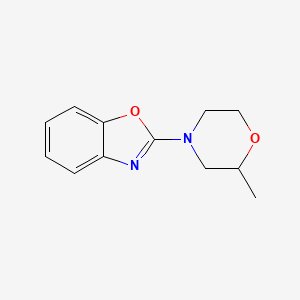
![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7493250.png)
![2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]acetamide](/img/structure/B7493251.png)

